molecular formula C26H25NO5 B8233449 (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid

Cat. No.: B8233449
M. Wt: 431.5 g/mol
InChI Key: XWJIOWVGHSEJGU-HSZRJFAPSA-N
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Description

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a methoxy group, and a methylphenyl group. This compound is often used in peptide synthesis due to the presence of the Fmoc group, which is a common protecting group for amines in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid typically involves the following steps:

    Fmoc Protection:

    Amino Acid Coupling: Coupling of the protected amino acid with the desired side chain.

    Deprotection: Removal of the Fmoc group under basic conditions to yield the free amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of coupling and deprotection efficiently, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylphenyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the Fmoc moiety.

    Substitution: Nucleophilic substitution reactions can occur at the amine or carboxylic acid functionalities.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Protecting Group Chemistry: The Fmoc group is widely used to protect amines during multi-step organic synthesis.

Biology

    Protein Engineering: Utilized in the synthesis of modified peptides for studying protein function and interactions.

Medicine

    Drug Development:

Industry

    Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.

Mechanism of Action

The mechanism of action for (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted reactions during the synthesis process. The deprotection step, typically achieved using a base like piperidine, removes the Fmoc group to reveal the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(tert-Butoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid: Lacks the methoxy and methyl groups on the phenyl ring.

Uniqueness

The presence of the Fmoc group makes (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid particularly useful in peptide synthesis due to its stability and ease of removal. The methoxy and methyl groups on the phenyl ring can also influence the compound’s reactivity and interactions in chemical reactions.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-16-13-17(11-12-24(16)31-2)14-23(25(28)29)27-26(30)32-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-23H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJIOWVGHSEJGU-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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